molecular formula C17H28O5 B1665780 Arteether CAS No. 75887-54-6

Arteether

Cat. No. B1665780
CAS RN: 75887-54-6
M. Wt: 312.4 g/mol
InChI Key: NLYNIRQVMRLPIQ-XQLAAWPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arteether is a semi-synthetic ether derivative of artemisinin, a naturally occurring sesquiterpene lactone isolated from the plant Artemisia annua. It is a potent antimalarial drug used for the treatment of malaria caused by Plasmodium falciparum, which is the most dangerous of the four species of malaria parasites that infect humans. Arteether has been found to be highly effective in both in vivo and in vitro studies, and is now being used as a first-line treatment for severe malaria in many countries.

Scientific research applications

1. Antimalarial Efficacy

Arteether has been extensively studied for its antimalarial properties. It demonstrates potent in vitro activity against drug-resistant Plasmodium falciparum, one of the parasites responsible for malaria. Arteether is particularly effective in treating severe and complicated cases of falciparum malaria, showing rapid clearance of the parasite and aiding in quick recovery from symptoms such as fever and coma in cerebral malaria patients (Mohanty et al., 1997). Additionally, arteether has shown gametocytocidal activity, which is crucial for preventing the spread of malaria (Tripathi, Dutta, & Vishwakarma, 1996).

2. Pharmacokinetics and Bioavailability

Research on arteether has also focused on improving its pharmacokinetics and bioavailability. Studies have explored solid lipid nanoparticles and self-nanoemulsifying drug delivery systems as means to enhance the oral bioavailability of arteether. These methods have been found to significantly increase the absorption and effectiveness of arteether when administered orally, offering a promising approach for its delivery in malaria treatment (Dwivedi et al., 2014), (Memvanga & Préat, 2012).

3. Liver Safety Profile

A study examining the effects of arteether on Wistar rats found that at therapeutic doses, arteether is well-tolerated with no significant cyto-architectural changes in liver morphology. This suggests a favorable safety profile of arteether regarding liver health, an important consideration in drug development (Okunlola et al., 2013).

4. Plant Growth Inhibition Properties

Interestingly, arteether, derived from Artemisia annua, has been evaluated for its effect on plant growth. It has been found to be an effective growth inhibitor, particularly on root development in certain plant species. This unique property opens up potential applications in agriculture and weed control (Bagchi, Jain, & Kumar, 1997).

5. Other Pharmacological Properties

Further pharmacological studies have indicated that arteether does not significantly impact the central nervous, cardiovascular, and urinary systems, and lacks anti-inflammatory response in certain doses. These findings contribute to the overall understanding of the drug's safety and potential side effects, important in the context of its therapeutic use (Kar et al., 1989)

properties

IUPAC Name

(1R,4S,5R,8S,9R,10S,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14+,15-,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYNIRQVMRLPIQ-XQLAAWPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Artemotil

CAS RN

75887-54-6
Record name Arteether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75887-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Artemotil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13851
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ARTEMOTIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGL7GFB9YI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arteether
Reactant of Route 2
Reactant of Route 2
Arteether
Reactant of Route 3
Reactant of Route 3
Arteether
Reactant of Route 4
Arteether
Reactant of Route 5
Arteether
Reactant of Route 6
Arteether

Citations

For This Compound
5,900
Citations
JM Petras, DE Kyle, M Gettayacamin… - The American journal …, 1997 - europepmc.org
… daily doses of the antimalarial drug arteether. The 14-day treated … findings demonstrated that arteether produced extensive … Arteether induced multiple systems injury to brainstem nuclei …
Number of citations: 102 europepmc.org
A Pareek, A Nandy, D Kochar, KH Patel… - The American journal …, 2006 - researchgate.net
… that both ß-arteether and α/ß-arteether have comparable … in the rhesus monkey; α-arteether alone is slightly less active, with a … of ß-arteether in comparison with α/ß-arteether given as an …
Number of citations: 21 www.researchgate.net
TG Brewer, JO Peggins, SJ Grate, JM Petras… - Transactions of the …, 1994 - Elsevier
Several artemisinin (qinghaosu) derivatives have been developed and are in use as antimalarial drugs but scant animal or human toxicity data are available. We noted a progressive …
Number of citations: 324 www.sciencedirect.com
SN Sabarinath, OP Asthana, SK Puri… - Clinical …, 2005 - Springer
… A group comprising 13 subjects aged 25–50 years received a single intramuscular 150mg individual dose of the arteether formulation containing α- and β-isomers in a 30: 70 ratio. …
Number of citations: 10 link.springer.com
QIGUI LI, JO Peggins, LL Fleckenstein… - Journal of Pharmacy …, 1998 - Wiley Online Library
… oil formulations of artemether and arteether are compared with those of DQHS, artelinic acid and artesunic acid it is apparent that artemether and arteether are absorbed to a much …
Number of citations: 203 onlinelibrary.wiley.com
A Brossi, B Venugopalan… - Journal of medicinal …, 1988 - ACS Publications
Arteether (6) has been prepared from dihydroqinghaosu (3) by etherification with ethanol in the presence of Lewis acid and separated from its chromatographically slower moving-…
Number of citations: 428 pubs.acs.org
TG Brewer, SJ Grate, JO Peggins, PJ Weina… - The American journal …, 1994 - europepmc.org
Artemisinin (qinghaosu) and several derivatives have been developed and are in use as antimalarial drugs but scant information is available regarding animal or human toxicity. …
Number of citations: 350 europepmc.org
MA Bayomi, AA Al-Angary, MA Al-Meshal… - International Journal of …, 1998 - Elsevier
… suspension of micronized arteether. High bioavailability of arteether was evident in case of oral liposomes where faster rate and better absorption of arteether were observed compared …
Number of citations: 50 www.sciencedirect.com
NP Aditya, G Chimote, K Gunalan, R Banerjee… - Experimental …, 2012 - Elsevier
Curcuminoids are poorly water-soluble compounds with promising antimalarial activity. To overcome some of the drawbacks of curcuminoids, we explored the potential of liposomes for …
Number of citations: 119 www.sciencedirect.com
T Efferth, A Olbrich, R Bauer - Biochemical pharmacology, 2002 - Elsevier
The antimalarial artemisinin derivatives artesunate (ART), arteether (ARE), and artemether (ARM) reveal remarkable antineoplastic activity. In the present investigation, we identified …
Number of citations: 176 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.